

Chemical structure and properties of Tilisolol (C17H24N2O3)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Tilisolol (C17H24N2O3): Chemical Structure and Properties

Introduction

Tilisolol is a pharmacologically active compound with the chemical formula C₁₇H₂₄N₂O₃. It is classified as a non-selective beta-adrenergic antagonist, commonly referred to as a beta-blocker.[1][2] A distinguishing feature of **Tilisolol** is its dual mechanism of action; in addition to blocking both beta-1 and beta-2 adrenergic receptors, it exhibits vasodilatory properties by opening ATP-sensitive potassium channels.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanisms of action, and relevant experimental protocols for **Tilisolol**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of **Tilisolol** is characterized by a 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methylisoquinolin-1-one backbone.[3]

Table 1: Chemical Identifiers for Tilisolol



Identifier	Value
IUPAC Name	(RS)-4-[3-(tert-butylamino)-2- hydroxypropoxy]-2-methylisoquinolin-1- one
CAS Number	85136-71-6 (Free Base)[3], 62774-96-3 (Hydrochloride)[3]
SMILES	CC(C) (C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C) O
InChI	InChI=1S/C17H24N2O3/c1-17(2,3)18-9- 12(20)11-22-15-10-19(4)16(21)14-8-6-5-7- 13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3

| InChiKey | TWVUMMQUXMYOOH-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for **Tilisolol** is limited in publicly available literature, key calculated and known properties are summarized below.

Table 2: Physicochemical Properties of Tilisolol



Property	Value	Notes
Molecular Formula	C17H24N2O3	
Molecular Weight	304.39 g/mol	[3]
Monoisotopic Mass	304.17868 Da	Predicted
XlogP	1.1	Predicted measure of lipophilicity.
Melting Point	Not available	Experimental data not found in reviewed literature.
Aqueous Solubility	Not available	Experimental data not found in reviewed literature.

| pKa | Not available | Experimental data not found in reviewed literature. |

Pharmacology

Tilisolol's pharmacological profile is defined by its dual mechanism of action, which makes it distinct from many other beta-blockers.[1][2]

Mechanism of Action

- Beta-Adrenergic Receptor Blockade: **Tilisolol** is a non-selective antagonist of beta-1 and beta-2 adrenergic receptors.[1][2] By blocking these receptors, it inhibits the action of endogenous catecholamines like epinephrine and norepinephrine.[4] This leads to a reduction in heart rate and myocardial contractility, contributing to its antihypertensive effects.[1][2]
- ATP-Sensitive Potassium (K-ATP) Channel Opening: Tilisolol induces vasodilation by
 opening ATP-sensitive potassium channels in vascular smooth muscle.[1][5][6] This action
 leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent
 relaxation of the smooth muscle, resulting in vasodilation. This effect is particularly noted in
 coronary arteries.[6]

Pharmacodynamics



The primary pharmacodynamic effects of **Tilisolol** are on the cardiovascular system. In human studies, **Tilisolol** administration has been shown to decrease heart rate and mean blood pressure.[7] Unlike propranolol, **Tilisolol** does not appear to cause peripheral vasoconstriction or increase forearm vascular resistance.[7] Its vasodilatory action is more pronounced in coronary resistance vessels than in large coronary arteries.[6]

Table 3: Pharmacodynamic Parameters of Tilisolol

Parameter	Value	Receptor/System
-----------	-------	-----------------

| Binding Affinity (Ki) | 159.0 nM | Beta-Adrenergic Receptors (subtype not specified)[1] |

Pharmacokinetics

The study of **Tilisolol**'s pharmacokinetics reveals how the body processes the drug.

Table 4: Summary of Tilisolol Pharmacokinetic Properties

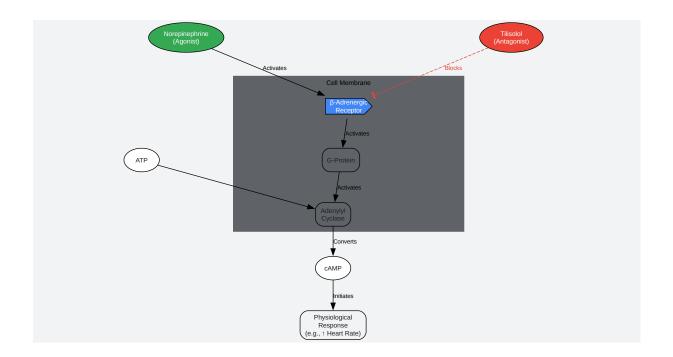
ADME Parameter	Description
Absorption	After oral administration, Tilisolol is reported to be rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one to two hours.[4]
Distribution	In animal studies, Tilisolol has been shown to distribute into various tissues.[8]
Metabolism	Tilisolol is primarily metabolized in the liver.[4]
Excretion	The drug and its metabolites are excreted via the kidneys.[4]

| Half-life | **Tilisolol** is described as having a relatively long half-life, which may allow for once-daily dosing.[4] Specific quantitative data in humans is not readily available. |



Signaling Pathways Beta-Adrenergic Receptor Antagonism

Tilisolol competitively binds to β -adrenergic receptors, preventing the activation of adenylyl cyclase by G-proteins and the subsequent production of cyclic AMP (cAMP). This blockade mitigates the downstream effects of catecholamines on cardiac muscle, such as increased heart rate and contractility.



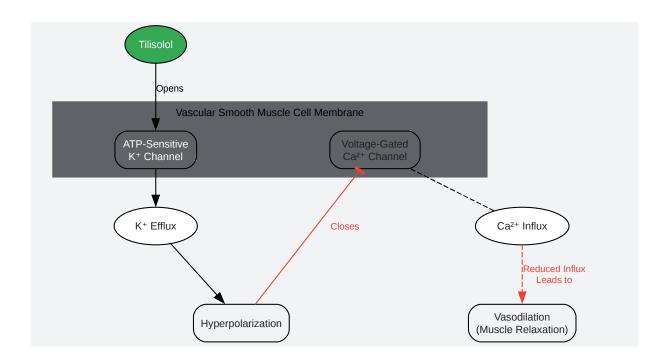
Click to download full resolution via product page

Beta-Adrenergic Receptor Antagonism by Tilisolol

ATP-Sensitive K⁺ Channel Opening

In vascular smooth muscle cells, **Tilisolol** promotes the opening of ATP-sensitive potassium (K-ATP) channels. The resulting efflux of K⁺ ions leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels. The decrease in intracellular calcium leads to muscle relaxation and vasodilation.





Click to download full resolution via product page

Mechanism of Tilisolol-Induced Vasodilation

Experimental Protocols

The following sections detail methodologies for key experiments relevant to the characterization of **Tilisolol**.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of **Tilisolol** for beta-adrenergic receptors.

- Objective: To quantify the affinity of **Tilisolol** for β-adrenergic receptors.
- Methodology:
 - Membrane Preparation:



- Homogenize tissue or cells expressing β-adrenergic receptors (e.g., rat heart ventricles, CHO cells expressing human β1 or β2 receptors) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

Assay:

- In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist), and varying concentrations of unlabeled Tilisolol.
- Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 μM propranolol).

Incubation:

 Incubate the plates at a controlled temperature (e.g., 30-37°C) for a duration sufficient to reach equilibrium (e.g., 60-180 minutes).[1]

Filtration:

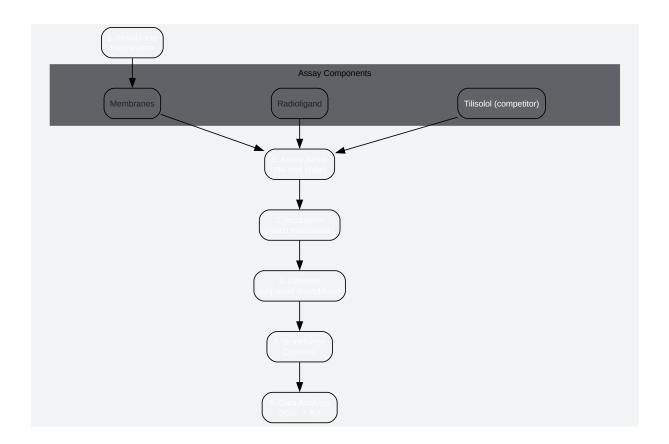
- Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Quantification:

Measure the radioactivity trapped on the filters using a scintillation counter.



- Data Analysis:
 - Calculate specific binding (Total Binding Non-specific Binding).
 - Plot the percentage of specific binding against the log concentration of **Tilisolol** to generate a competition curve and determine the IC₅₀ value.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



Click to download full resolution via product page

Workflow for Radioligand Binding Assay

Vasorelaxation Assay in Isolated Rat Aorta

This protocol is based on studies investigating the vasodilatory effects of Tilisolol.[5]



- Objective: To measure the vasorelaxant effect of Tilisolol and determine its dependence on K-ATP channels.
- Methodology:
 - Tissue Preparation:
 - Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm in length).
 - Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
 - Contraction:
 - Pre-contract the aortic rings with a contracting agent, such as potassium chloride (KCl, e.g., 20 mM) or phenylephrine, to induce a stable tonic contraction.
 - Drug Application:
 - Once a stable contraction is achieved, add Tilisolol cumulatively in increasing concentrations (e.g., 10⁻⁵ to 10⁻³ M).
 - Record the isometric tension to measure the degree of relaxation.
 - Mechanism Investigation:
 - To investigate the role of K-ATP channels, repeat the experiment in the presence of a K-ATP channel blocker, such as glibenclamide. A rightward shift in the concentration-response curve for **Tilisolol** would indicate the involvement of these channels.[5]
 - Data Analysis:
 - Express the relaxation as a percentage of the pre-contraction tension.
 - Plot the percentage of relaxation against the log concentration of **Tilisolol** to generate a dose-response curve and calculate parameters such as EC₅₀.

Patch-Clamp Electrophysiology



This protocol is based on a study of **Tilisolol**'s effects on cardiac ion channels in guinea pig ventricular myocytes.[9][10]

- Objective: To measure the effects of **Tilisolol** on transmembrane ionic currents.
- Methodology:
 - Cell Isolation:
 - Isolate single ventricular myocytes from a guinea pig heart using enzymatic digestion.
 - Recording:
 - Perform whole-cell patch-clamp recordings using a patch-clamp amplifier.
 - Use appropriate internal (pipette) and external (bath) solutions to isolate specific ionic currents (e.g., L-type Ca²+ current, I(Ca,L); delayed rectifier K+ current, I(K)).
 - Drug Application:
 - After establishing a stable whole-cell recording, perfuse the cell with a control solution and then with solutions containing different concentrations of Tilisolol (e.g., 10 μM, 100 μM).[9]
 - Voltage Protocols:
 - Apply specific voltage-clamp protocols to elicit the currents of interest and measure parameters such as current amplitude and inactivation kinetics.
 - Data Analysis:
 - Analyze the recorded currents to determine the effect of Tilisolol on each specific ion channel. Compare the current characteristics before, during, and after drug application.

Conclusion

Tilisolol (C₁₇H₂₄N₂O₃) is a non-selective beta-adrenergic antagonist with a unique vasodilating property mediated by the opening of ATP-sensitive potassium channels. This dual mechanism



of action provides a distinct pharmacological profile compared to other beta-blockers. While its core chemical structure and qualitative pharmacological effects are well-documented, a notable gap exists in the publicly available literature regarding specific quantitative physicochemical data and detailed human pharmacokinetic parameters. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of **Tilisolol** for research and drug development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy tilisolol hydrochloride | 155346-81-9 [smolecule.com]
- 2. KEGG DRUG: Tilisolol hydrochloride [genome.jp]
- 3. Tilisolol Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Tilisolol Hydrochloride? [synapse.patsnap.com]
- 5. Vasorelaxant and hypotensive effects of tilisolol hydrochloride (N-696) in isolated rat thoracic aorta and pithed rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tilisolol hydrochloride dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasodilating effect of the new beta-blocker tilisolol hydrochloride in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiologic Effects of Beta-blocking Agent, Tilisolol, on Isolated Guinea Pig Ventricular Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of tilisolol, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Tilisolol (C17H24N2O3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201935#chemical-structure-and-properties-of-tilisolol-c17h24n2o3]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com